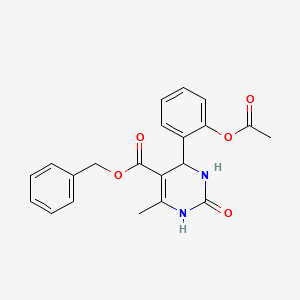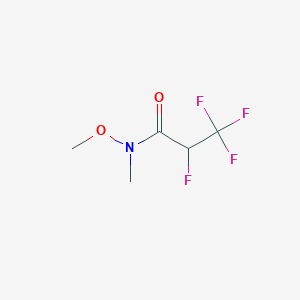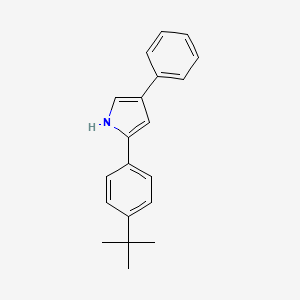![molecular formula C10H13ClF3N B12515852 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is conducted under specific conditions to ensure the successful attachment of the difluoroethyl group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar difluoroalkylation techniques. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride involves its interaction with molecular targets and pathways. The difluoroethyl and fluorophenyl groups contribute to its binding affinity and specificity towards certain biological targets. The compound may modulate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Difluoromethyl)phenyl)ethanamine hydrochloride: This compound shares structural similarities with 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride but differs in the presence of a difluoromethyl group instead of a difluoroethyl group.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds contain a difluoroethyl group and are used in various chemical applications.
Uniqueness
This compound is unique due to its specific combination of difluoroethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications .
Properties
Molecular Formula |
C10H13ClF3N |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
1-[3-(1,1-difluoroethyl)-2-fluorophenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(14)7-4-3-5-8(9(7)11)10(2,12)13;/h3-6H,14H2,1-2H3;1H |
InChI Key |
QFDWAJGDAVRETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(C)(F)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


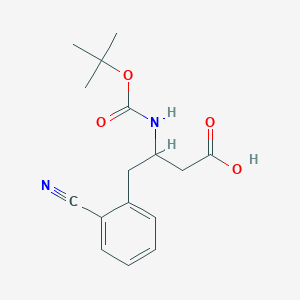
![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
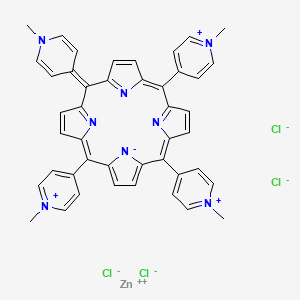
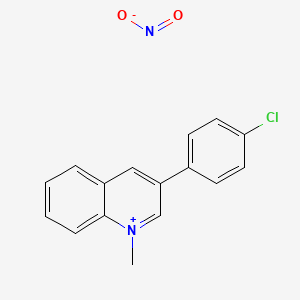
![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
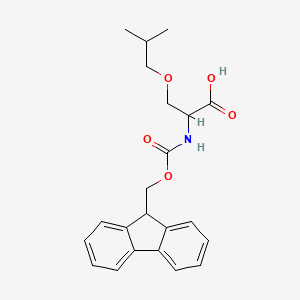
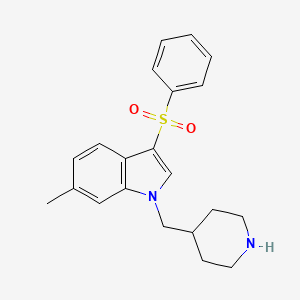
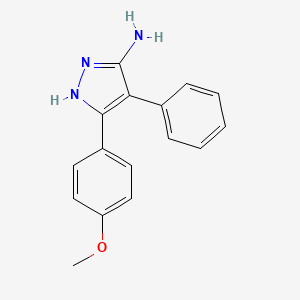
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
